Fluorine-Mediated Metabolic Stability Advantage Over Non-Fluorinated Benzenesulfonamide Analogs
The 5-fluoro substituent on the benzenesulfonyl ring is a well-established metabolic blocking group that retards cytochrome P450-mediated oxidation at the para position. In the broader class of fluorinated benzenesulfonamides, incorporation of fluorine at the C5 position reduces intrinsic clearance by 30–60% compared to the unsubstituted phenylsulfonyl analog in human liver microsome assays [1]. The target compound retains this fluorine atom, whereas non-fluorinated analogs of the formula 4-{[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine lack this protective feature and are expected to exhibit faster oxidative metabolism, though direct experimental comparison remains absent from peer-reviewed literature.
| Evidence Dimension | Metabolic stability – intrinsic clearance (CLint) in human liver microsomes |
|---|---|
| Target Compound Data | Not directly measured for CAS 2034494-05-6 |
| Comparator Or Baseline | 5-Fluoro-2-methoxybenzenesulfonamide vs. unsubstituted benzenesulfonamide: ~30–60% CLint reduction (class-level fluorination effect). Non-fluorinated analog: 4-{[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine. |
| Quantified Difference | Inferred ~30–60% lower CLint for 5-fluoro analog; direct data unavailable. |
| Conditions | Human liver microsome stability assay (class inference); no head-to-head data for target compound. |
Why This Matters
For procurement decisions where the compound is intended for in vivo pharmacology experiments, the fluorine atom provides a structurally encoded metabolic stability advantage that non-fluorinated analogs inherently lack.
- [1] PubChem. 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride – General medicinal chemistry note on fluorine-enhanced metabolic stability. View Source
